
diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyanocyclobutyl group attached to the indole core, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The cyanocyclobutyl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized indole derivatives.
- Reduced amine derivatives.
- Substituted indole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyanocyclobutyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is unique due to the presence of the cyanocyclobutyl group, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-17(22)14-7-6-13-10-16(18(23)25-4-2)21(15(13)11-14)19(12-20)8-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
WPSWTMZWIDPFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2C3(CCC3)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


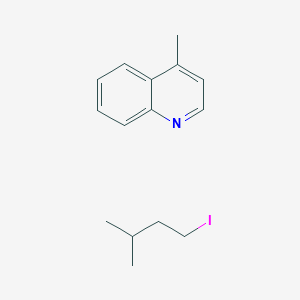
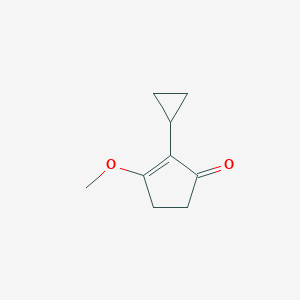
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
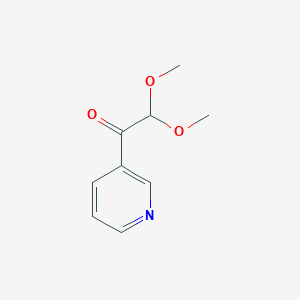


![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
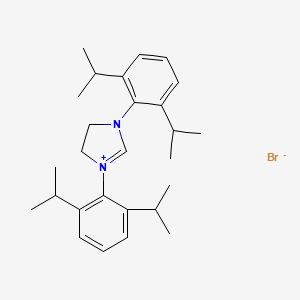
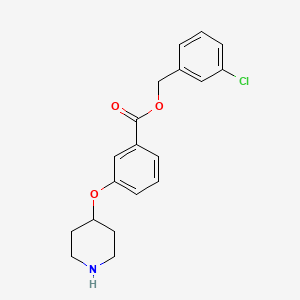
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
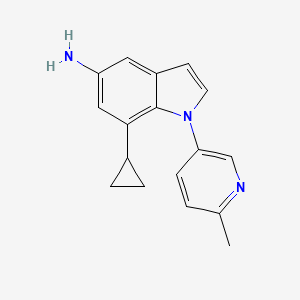
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
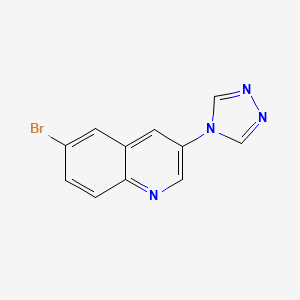
![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
